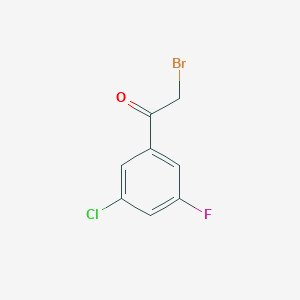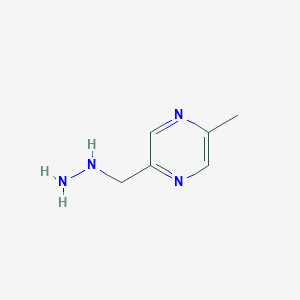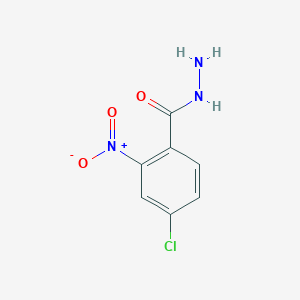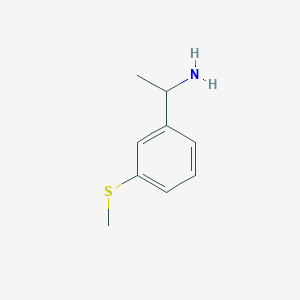
(R)-1-(3-(Methylthio)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Methylthio)phenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methylthio group attached to the phenyl ring, which is further connected to an ethanamine moiety. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(Methylthio)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-(methylthio)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-(methylthio)benzaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of ®-1-(3-(Methylthio)phenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: ®-1-(3-(Methylthio)phenyl)ethanamine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding phenethylamine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenethylamine derivatives.
Substitution: Various substituted phenethylamines.
Chemistry:
Synthesis of Analogues: ®-1-(3-(Methylthio)phenyl)ethanamine serves as a precursor for the synthesis of various analogues with potential pharmacological activities.
Biology:
Receptor Studies: The compound is used in studies to understand its interaction with biological receptors, particularly in the central nervous system.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1-(3-(Methylthio)phenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
(S)-1-(3-(Methylthio)phenyl)ethanamine: The enantiomer of the compound with a different spatial arrangement.
3-(Methylthio)phenethylamine: Lacks the chiral center and has different pharmacological properties.
4-(Methylthio)phenethylamine: The methylthio group is positioned differently on the phenyl ring.
Uniqueness: ®-1-(3-(Methylthio)phenyl)ethanamine is unique due to its specific ®-configuration, which can result in distinct biological activities compared to its enantiomer and other positional isomers. The presence of the methylthio group also imparts unique chemical reactivity and pharmacological properties.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 |
InChI Key |
KVIZMMPDLWLVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


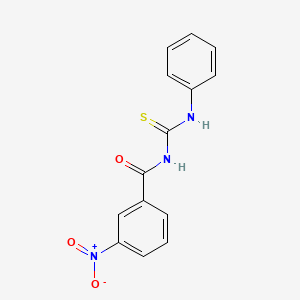
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)

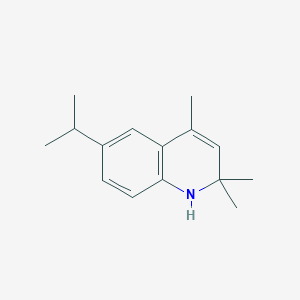

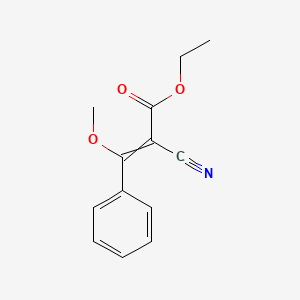


![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)

